molecular formula C12H22O B11721902 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol

4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol

Cat. No.: B11721902
M. Wt: 185.32 g/mol
InChI Key: JLPUXFOGCDVKGO-BMSJAHLVSA-N
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Description

4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is a complex organic compound with a unique structure It is characterized by the presence of a trideuteriomethyl group, which is a methyl group where three hydrogen atoms are replaced by deuterium

Preparation Methods

The synthesis of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves several steps. The synthetic routes typically include the use of deuterated reagents to introduce the trideuteriomethyl group. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and deuterium exchange reactions to achieve large-scale synthesis.

Chemical Reactions Analysis

4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or isotopic compositions.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study isotopic effects and reaction mechanisms. In biology, it can be used as a tracer molecule in metabolic studies due to the presence of deuterium. In medicine, it has potential applications in drug development and pharmacokinetics studies. In industry, it can be used in the synthesis of specialized materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. The molecular targets may include enzymes, receptors, and transport proteins, and the pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol is unique due to the presence of the trideuteriomethyl group. Similar compounds may include other deuterated analogs or non-deuterated versions with similar structural features. The uniqueness of this compound lies in its isotopic composition, which can provide distinct advantages in various research applications, such as enhanced stability and altered reaction kinetics.

Properties

Molecular Formula

C12H22O

Molecular Weight

185.32 g/mol

IUPAC Name

4-methyl-8a-(trideuteriomethyl)-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/i2D3

InChI Key

JLPUXFOGCDVKGO-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C12CCCCC1(C(CCC2)C)O

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C

Origin of Product

United States

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